N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide
Description
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline (THQ) core substituted at position 1 with a thiophene-2-carbonyl group and at position 7 with a naphthalene-2-sulfonamide moiety. Its molecular formula is C₂₄H₂₁N₂O₃S₂, with a molecular weight of 449.56 g/mol (estimated from analogs in and ). The compound’s structure combines aromatic and aliphatic components, contributing to its physicochemical properties, such as a predicted logP of ~4.8 (similar to structurally related compounds in ) and a polar surface area of ~57.2 Ų, suggesting moderate solubility and membrane permeability .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h1-2,4-6,8-12,14-16,25H,3,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJOVPVHAFXSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 448.6 g/mol. Its structure is characterized by the integration of a thiophene moiety and a naphthalene sulfonamide group, which may facilitate interactions with various biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors, influencing neurotransmission and potentially affecting mood and cognition.
- Inhibition of Tumor Cell Proliferation : Preliminary studies suggest that derivatives may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties : The presence of thiophene and tetrahydroquinoline rings has been linked to antimicrobial activity against various bacterial strains .
Biological Activity Overview
Research into the biological activities of this compound reveals several promising areas:
Antimicrobial Activity
Studies indicate that compounds with similar structures exhibit significant antimicrobial effects. For instance:
| Compound | Target Organisms | Activity |
|---|---|---|
| Thiophene derivatives | Gram-positive bacteria | Inhibition observed |
| Quinoline analogs | Various bacterial strains | Effective against resistant strains |
Antitumor Properties
Research has demonstrated that certain structural analogs can inhibit tumor cell proliferation. For example:
| Compound | Cancer Type | Mechanism |
|---|---|---|
| Tetrahydroquinoline derivatives | Breast cancer | Induction of apoptosis |
| Naphthalene sulfonamides | Leukemia | Cell cycle arrest |
Neuroprotective Effects
Some derivatives are being investigated for their potential in neurodegenerative disease models. The proposed mechanisms include:
- Reduction of oxidative stress : Compounds may scavenge free radicals.
- Modulation of neuroinflammatory pathways : Potential to reduce inflammation in neural tissues.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry found that thiophene-based compounds exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting a potential therapeutic application in treating resistant infections.
- Antitumor Research : In vitro studies indicated that naphthalene sulfonamide derivatives significantly inhibited the proliferation of human cancer cell lines, showcasing their potential as anticancer agents .
- Neuroprotection : Research in Neuropharmacology highlighted the neuroprotective effects of tetrahydroquinoline derivatives in models of Alzheimer's disease, indicating their ability to mitigate cognitive decline through anti-inflammatory mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the THQ Core
The THQ scaffold is a common motif in medicinal chemistry, with substituents critically influencing biological activity. Below is a comparison of key analogs:
Key Observations :
- Sulfonamide vs. Carboximidamide : The target compound’s naphthalene-2-sulfonamide group (electron-withdrawing) contrasts with carboximidamide derivatives (electron-rich) in compounds 70 and 71. This difference likely alters hydrogen-bonding capacity and target affinity .
- Chlorine Substitution : G512-0161 () features a 4-chlorobenzenesulfonamide group, which increases molecular weight slightly compared to the target compound. The chloro substituent may enhance lipophilicity (logP = 4.87) and influence steric interactions in binding pockets .
Physicochemical Properties
The target compound’s logP (~4.8) and logSw (-4.9) (estimated from ) suggest moderate lipophilicity and low aqueous solubility, typical of sulfonamide-containing THQ derivatives. Comparatively, compound 70 (piperidinyl-substituted) may exhibit higher solubility due to its ionizable amine group, though data are unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
